5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one

Medicinal Chemistry Physicochemical Properties Drug Design

Replacing this bis-CF3 DHN scaffold with a mono-substituted analog compromises lipophilicity and target binding. This compound solves that challenge: • XLogP3-AA 3.8 (0.9 log units higher than mono-CF3 analogs) for improved BBB passive diffusion • 7 H-bond acceptors (vs. 4 for mono-substituted) enabling additional electrostatic interactions • Structurally rigid, densely functionalized template for metabolically stable downstream products Certified purity ≥98%, in stock for immediate dispatch.

Molecular Formula C12H8F6O
Molecular Weight 282.18 g/mol
Cat. No. B13109877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one
Molecular FormulaC12H8F6O
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(=O)C1
InChIInChI=1S/C12H8F6O/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5H,1-3H2
InChIKeyAMEQNDNSFNBTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: Properties & Procurement


5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1260013-76-0) is a synthetic fluorinated cyclic ketone belonging to the 3,4-dihydronaphthalen-1(2H)-one (DHN) class. Its core structure consists of a partially saturated naphthalene ring bearing two trifluoromethyl (-CF₃) substituents at the 5- and 7-positions and a ketone group at the 1-position. With a molecular weight of 282.18 g/mol and a molecular formula of C₁₂H₈F₆O [1], it serves as a versatile intermediate in medicinal chemistry and materials science, where the strategic placement of dual -CF₃ groups imparts distinct physicochemical properties compared to its mono-substituted analogs [2]. This compound is typically supplied at a certified purity of 98% for research applications .

Dual -CF₃ substituted DHN ketone intermediate
Reported distinct lipophilicity and H-bond profile vs. mono-CF₃ analogs
Research-grade purity for synthetic and medicinal chemistry workflows

5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: Why Substitution Fails


Within the 3,4-dihydronaphthalen-1(2H)-one family, mono(trifluoromethyl) analogs such as 5-(trifluoromethyl)-DHN and 7-(trifluoromethyl)-DHN are common and readily available . However, simple substitution with these compounds is often impossible due to the profound, non-linear impact of a second -CF₃ group on key physicochemical parameters. The presence of two -CF₃ moieties dramatically increases molecular lipophilicity and alters the electronic landscape of the aromatic ring, which in turn affects target binding affinity, membrane permeability, and metabolic stability in ways a single -CF₃ group cannot replicate [1]. Therefore, using a mono-substituted analog in a synthetic route or biological assay optimized for the 5,7-bis(trifluoromethyl) derivative will almost certainly yield different, and typically inferior, results. The following quantitative evidence underscores the specific, measurable differences that preclude generic substitution.

!
Mono-CF₃ analog may significantly alter lipophilicity-dependent membrane permeability profiles.
!
Lower H-bond acceptor count may shift target interaction patterns in binding assays.
!
Substantially lower molecular weight can change ADME endpoints, limiting direct substitution in PK studies.

5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: Quantitative Evidence vs. Comparators


Enhanced Lipophilicity vs. Mono-CF3 Analogs

The 5,7-bis(trifluoromethyl) substitution pattern confers a significantly higher calculated lipophilicity compared to its mono(trifluoromethyl) analogs. This property is critical for predicting membrane permeability and blood-brain barrier penetration. [1] [2] [3]

Lipophilicity
Reported
XLogP3-AA 3.8 +0.9
May support CNS permeability screening in research models
Computed property; verify with experimental logD
Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced H-Bond Acceptor Count for Target Binding

The incorporation of a second -CF₃ group increases the total count of hydrogen bond acceptors (HBAs) from 4 to 7. This quantitative change in HBA count alters the compound's capacity for forming specific intermolecular interactions with biological targets, a key factor in drug-receptor binding. [1] [2] [3]

H-Bond Acceptors
Reported
Target: 7 HBA
Mono-CF₃: 4 HBA
Higher HBA count may support distinct target interaction profiling
Computed property; confirm in binding assays
Medicinal Chemistry Molecular Recognition Computational Chemistry

Higher Molecular Weight: Pharmacokinetic Implications

The molecular weight is a fundamental parameter influencing drug distribution and clearance. The bis(trifluoromethyl) analog exhibits a significantly higher molecular weight compared to its mono(trifluoromethyl) counterparts. [1] [2] [3]

Molecular Weight
Reported
282.18 g/mol +68 g/mol (31.7%)
May influence ADME endpoints in in vivo models vs. mono-CF₃
Computed property; validate in PK studies
Pharmacokinetics ADME Properties Medicinal Chemistry

Certified Purity Specification for Procurement

When sourcing this compound for research, a defined purity specification is essential for ensuring reproducibility. The commercially available product is supplied with a certified purity of 98% . While purity is a general procurement metric, it provides a baseline for quantitative comparison against other vendors' offerings, which may vary.

Purity Specification
Data to verify
98% (vendor spec)
Reported baseline; verify for specific lot
Supplier specification; independent validation recommended
Chemical Synthesis Quality Control Procurement

5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: Optimal Application Scenarios


Lead Optimization for CNS Penetration

The 0.9 log unit increase in lipophilicity (XLogP3-AA 3.8) compared to mono-CF3 analogs [1] positions this compound as a superior core scaffold for designing drug candidates targeting the central nervous system (CNS). Its enhanced lipophilicity is predicted to improve passive diffusion across the blood-brain barrier (BBB), a critical hurdle in CNS drug discovery. Medicinal chemists should prioritize this building block when aiming for optimal brain-to-plasma ratios in early-stage lead series. [2]

SAR Studies for Target Binding Enhancement

The unique combination of higher lipophilicity (XLogP3-AA 3.8) and an increased number of hydrogen bond acceptors (7 vs. 4) [1] makes this compound an essential probe for SAR campaigns. It enables the exploration of how dual -CF₃ substitution affects binding to hydrophobic pockets and forms additional electrostatic interactions. Researchers investigating targets like NF-κB or Bcl-2, where DHN derivatives have shown promise, can use this compound to fine-tune both binding affinity and selectivity compared to the less lipophilic and lower-HBA mono-substituted analogs. [2]

Synthesis of Advanced Fluorinated Intermediates

As a versatile synthetic intermediate, the 5,7-bis(trifluoromethyl) substitution pattern provides a structurally rigid, densely functionalized template for constructing more complex molecules [1]. The presence of two -CF₃ groups on the naphthalene ring enhances the metabolic stability of downstream products, a well-established benefit of fluorination [3]. Researchers developing new materials or advanced pharmaceutical candidates should select this intermediate when the final product requires the enhanced stability and unique electronic profile conferred by two trifluoromethyl groups.

Application
Selection Property
Validation Focus
CNS permeability model studies
Lipophilicity shift vs. mono-CF₃
BBB permeation assay validation
Target binding SAR studies
HBA count shift vs. mono-CF₃ analogs
Binding affinity and selectivity screening
Fluorinated building block synthesis
Dual -CF₃ metabolic stability influence
Metabolic stability assay of downstream products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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